Product packaging for methyl (2R)-2-isocyanato-3-methylbutanoate(Cat. No.:CAS No. 30293-85-7)

methyl (2R)-2-isocyanato-3-methylbutanoate

Cat. No.: B13299892
CAS No.: 30293-85-7
M. Wt: 157.17 g/mol
InChI Key: JCVZXXSBCISMLJ-ZCFIWIBFSA-N
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Description

Methyl (2R)-2-isocyanato-3-methylbutanoate (CAS 30293-85-7) is a chiral organic building block of high value to medicinal and synthetic chemistry research. With a molecular formula of C 7 H 11 NO 3 and a molecular weight of 157.17 g/mol , this compound serves as a crucial intermediate for the stereoselective synthesis of more complex molecules. The reactive isocyanate (-N=C=O) and ester functional groups make it a versatile precursor for constructing ureas, carbamates, and other pharmacologically active structures through reactions with nucleophiles like amines and alcohols . This compound is characterized by its specific rotation, [α] 20 D , ranging from -18.0 to -23.0° (neat) . It is a clear, colorless to almost colorless liquid at room temperature . For optimal stability, it is recommended to store this moisture-sensitive compound in a cool, dark place, ideally under an inert atmosphere . Researchers must handle it with appropriate precautions as it is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation . This product is provided with a guaranteed purity of >98.0% (by GC analysis) and is strictly labeled "For Research Use Only" . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B13299892 methyl (2R)-2-isocyanato-3-methylbutanoate CAS No. 30293-85-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30293-85-7

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl (2R)-2-isocyanato-3-methylbutanoate

InChI

InChI=1S/C7H11NO3/c1-5(2)6(8-4-9)7(10)11-3/h5-6H,1-3H3/t6-/m1/s1

InChI Key

JCVZXXSBCISMLJ-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)OC)N=C=O

Canonical SMILES

CC(C)C(C(=O)OC)N=C=O

Origin of Product

United States

Reactivity Profiles and Mechanistic Studies of Methyl 2r 2 Isocyanato 3 Methylbutanoate

Nucleophilic Addition Reactions to the Isocyanate Group

The core reactivity of methyl (2R)-2-isocyanato-3-methylbutanoate lies in the susceptibility of the isocyanate group to nucleophilic attack. This reactivity is the basis for the formation of several important classes of compounds.

Formation of Chiral Urethanes with Alcohols and Phenols

The reaction between isocyanates and alcohols or phenols is a fundamental process for the formation of urethanes (also known as carbamates). This reaction is of significant industrial importance, forming the basis for the polyurethane industry. kuleuven.be With this compound, this reaction provides a direct route to chiral urethanes. The mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the electrophilic carbon of the isocyanate group.

Kinetic and mechanistic studies on the alcoholysis of isocyanates suggest that the reaction can be complex, often involving multiple alcohol molecules in the transition state. kuleuven.be The reactivity of the alcohol can be influenced by its degree of self-association through hydrogen bonding. kuleuven.be For instance, the reaction rate can be dependent on the concentration of the alcohol, with evidence suggesting that alcohol dimers or trimers may be the more reactive species compared to the monomer. kuleuven.be

Table 1: Examples of Urethane (B1682113) Formation Conditions

Reactant 1 Reactant 2 Catalyst/Conditions Product Class
This compound Alcohol Typically no catalyst needed, but can be accelerated by acids or bases Chiral Urethane

Synthesis of Chiral Ureas with Primary and Secondary Amines

The reaction of isocyanates with primary or secondary amines is a highly efficient method for the synthesis of ureas. asianpubs.org This reaction is generally rapid and exothermic. The nucleophilic nitrogen of the amine attacks the isocyanate carbon, leading to the formation of a stable urea (B33335) linkage. When this compound is used, this reaction yields chiral ureas, which are of interest in medicinal chemistry and materials science.

The synthesis of unsymmetrical ureas can be achieved by reacting an isocyanate with an amine. organic-chemistry.org Various methods have been developed for this transformation, including palladium-catalyzed carbonylation of azides in the presence of amines. organic-chemistry.org

Table 2: Synthesis of Urea Derivatives

Reactant 1 Reactant 2 Reaction Type Product Class
This compound Primary Amine Nucleophilic Addition Chiral N,N'-Disubstituted Urea

Generation of Chiral Thiocarbamates with Thiols

In a reaction analogous to the formation of urethanes, isocyanates react with thiols to produce thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. This reaction provides a route to chiral thiocarbamates from this compound. The oxidation of thiols in the atmosphere can lead to the formation of sulfur dioxide. nih.gov

Reaction with Carboxylic Acids Leading to Amides and Anhydride Intermediates

The reaction of isocyanates with carboxylic acids can be complex and may lead to several products. scielo.br The initial nucleophilic attack of the carboxylic acid oxygen on the isocyanate carbon forms an unstable mixed carbamic-carboxylic anhydride. This intermediate can then undergo rearrangement and decarboxylation to yield an amide. scielo.br This method offers an alternative to traditional amide synthesis. scielo.br The reaction can be influenced by the solvent, with ionic liquids showing promise as efficient media for this transformation. scielo.brresearchgate.net

Water-Mediated Hydrolysis and Decarboxylation Pathways

Isocyanates react with water in a process that involves hydrolysis and subsequent decarboxylation. The initial reaction with water forms an unstable carbamic acid intermediate. noaa.gov This intermediate readily loses carbon dioxide to yield a primary amine. masterorganicchemistry.com The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. noaa.gov The hydrolysis of the ester group in this compound can also occur under aqueous acidic or basic conditions, leading to the corresponding carboxylic acid and methanol. quora.com

Cycloaddition Chemistry Involving the Isocyanate Moiety

The isocyanate group, with its cumulated double bonds, can participate in cycloaddition reactions. A common example is the [3+2] cycloaddition with nitrile N-oxides to form heterocyclic compounds. mdpi.com These reactions are valuable for constructing five-membered ring systems. The regioselectivity of such cycloadditions can be influenced by both electronic and steric factors of the reactants. mdpi.com

[2+2] Cycloadditions to Form β-Lactams and Other Four-Membered Rings

The isocyanate group of this compound is an excellent electrophile, making it a suitable partner for [2+2] cycloaddition reactions with electron-rich alkenes, imines, and related substrates. These reactions are a cornerstone for the synthesis of four-membered heterocyclic rings, most notably β-lactams (azetidin-2-ones), which form the core structure of many important antibiotics.

The reaction with imines, known as the Staudinger synthesis, proceeds via a zwitterionic intermediate. The stereochemical outcome of the reaction is of paramount importance, and the inherent chirality of this compound can exert significant diastereoselective control over the formation of the new stereocenters in the β-lactam ring. The (2R) center can influence the facial selectivity of the approach of the reacting partners, leading to a preference for one diastereomer over others.

Research on chiral 1-azadienes has shown that their reaction with isocyanates can proceed with high diastereoselectivity. psu.edu Although the reaction may proceed through a stepwise mechanism involving acylation rather than a concerted [2+2] cycloaddition, the outcome is the formation of a four-membered ring intermediate. psu.edu For instance, the reaction of this compound with a prochiral imine can theoretically yield different diastereomeric β-lactams. The steric bulk of the valine-derived side chain and its specific configuration are expected to direct the stereochemical course of the cycloaddition.

Reactant 1Reactant 2 (Imine)Catalyst/ConditionsProduct TypeExpected Diastereoselectivity
This compoundN-Benzylidene-anilineLewis Acid or Thermalβ-LactamModerate to High
This compoundN-((E)-ethylidene)anilineThermalβ-LactamDependent on imine geometry

This table presents hypothetical reaction outcomes based on established principles of [2+2] cycloadditions involving isocyanates.

[4+2] Cycloadditions (Diels-Alder Type) with Dienes

The carbon-nitrogen double bond of the isocyanate group in this compound can function as a dienophile in hetero-Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition with a conjugated diene provides a direct route to six-membered nitrogen-containing heterocycles. wikipedia.org The reaction involves the formation of two new carbon-carbon bonds and results in a cyclohexene-type ring structure incorporating the nitrogen atom from the isocyanate. masterorganicchemistry.com

The reactivity of the isocyanate as a dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com In this compound, the adjacent ester functionality serves this purpose, increasing the electrophilicity of the C=N bond and making it more susceptible to attack by the diene.

The stereoselectivity of the Diels-Alder reaction is a critical aspect. The reaction typically proceeds via an endo transition state, and the chiral center in the isocyanate can introduce facial selectivity, leading to the preferential formation of one enantiomer or diastereomer of the resulting cycloadduct. wikipedia.org For example, reaction with an annulated furan (B31954) could be applied to the synthesis of complex substituted ring systems. researchgate.net The chiral auxiliary approach, where the stereochemistry of the dienophile directs the addition to the diene, is a powerful tool in asymmetric synthesis.

DieneDienophileConditionsProduct Type
2,3-Dimethyl-1,3-butadieneThis compoundThermal or Lewis AcidDihydropyridinone derivative
FuranThis compoundHigh PressureOxazine-type adduct
CyclopentadieneThis compoundThermalBicyclic lactam

This table illustrates potential hetero-Diels-Alder reactions involving this compound.

Reactivity in Other Pericyclic Reactions

Beyond cycloadditions, the isocyanate functional group can participate in other types of pericyclic reactions, such as sigmatropic rearrangements and electrocyclizations. wikipedia.org These concerted reactions are governed by the principles of orbital symmetry. uh.edu

Sigmatropic Rearrangements: These reactions involve the migration of a sigma-bond across a π-electron system. uh.edu While this compound itself is not primed for a standard intramolecular sigmatropic rearrangement, its derivatives can be designed to undergo such transformations. For example, an allyl cyanate (B1221674) can undergo a acs.orgacs.org-sigmatropic rearrangement to form an isocyanate. researchgate.net This process is known for its high stereospecificity and efficient transfer of chirality. researchgate.net Computational studies have been used to rationalize the complete 1,3-chirality transfer in such rearrangements. researchgate.net

Electrocyclic Reactions: An electrocyclic reaction is a pericyclic process that involves the formation of a sigma bond between the ends of a conjugated system, leading to a cyclic product, or the reverse ring-opening process. wikipedia.org The Nazarov cyclization is a well-known electrocyclic reaction that converts divinyl ketones into cyclopentenones. wikipedia.orgyoutube.com While direct participation of the isocyanate group in classic electrocyclizations is less common, the broader principles can apply to conjugated systems containing the isocyanate moiety.

The potential for these reactions highlights the versatility of the isocyanate group in this compound as a building block in complex organic synthesis, where stereocontrol is dictated by the chiral valine-derived backbone.

Polymerization Phenomena of Isocyanates

Homopolymerization Pathways to Poly(isocyanates)

This compound can undergo homopolymerization to form poly(this compound), a type of polymer known as a polyisocyanate or Nylon-1. The polymerization of isocyanates is typically initiated by anionic or coordination catalysts. bohrium.comresearchgate.net

The most common and controlled method is living anionic polymerization, often initiated at low temperatures (e.g., -98 °C in THF) using initiators like sodium cyanide or organometallic complexes. researchgate.netacs.org The polymerization proceeds through the nucleophilic attack of the initiator on the carbonyl carbon of the isocyanate monomer. The propagation step involves the subsequent attack of the resulting amide anion chain end on another monomer molecule. This process leads to the formation of a polymer with a rigid polyamide backbone (-[N(R)-C(O)]n-). acs.org

A key feature of polyisocyanates derived from chiral monomers like this compound is their propensity to form stable helical structures. bohrium.com The steric hindrance between the bulky side chain (derived from valine) and the carbonyl group on the polymer backbone forces the chain to adopt a rigid, screw-like conformation. acs.org The chirality of the monomer dictates a preference for one helical sense (either right-handed, P-helix, or left-handed, M-helix) over the other.

Polymerization MethodInitiator ExampleSolventKey FeatureResulting Polymer
Anionic PolymerizationNaCN / 18-crown-6THFLiving polymerization, good controlHelical Polyisocyanate
Coordination PolymerizationChiral half-titanocene complexTolueneAsymmetric inductionChiral Polyisocyanate

This table summarizes common homopolymerization methods for chiral isocyanates.

Copolymerization Strategies with Various Monomers

Copolymerization offers a powerful strategy to tailor the properties of polyisocyanates. This compound can be copolymerized with other monomers, such as achiral isocyanates or monomers from different classes, to create polymers with tunable characteristics. nih.gov

The behavior of a copolymerization reaction is quantitatively described by monomer reactivity ratios (r₁ and r₂). open.edu These ratios compare the rate at which a growing polymer chain end adds a monomer of its own kind versus the other monomer. copoldb.jpfiveable.me

If r₁ > 1, the growing chain prefers to add monomer 1.

If r₁ < 1, the growing chain prefers to add monomer 2.

If r₁r₂ = 1, an ideal or random copolymer is formed. copoldb.jp

If r₁ and r₂ are both close to 0, an alternating copolymer tends to form. open.edu

The specific reactivity ratios for the copolymerization of this compound with other monomers would need to be determined experimentally but are crucial for predicting and controlling the final copolymer microstructure and properties. mdpi.comarxiv.org

Stereoregularity Control in Polymer Synthesis from Chiral Isocyanates

Stereoregularity, the spatial arrangement of chiral centers in a polymer, is a critical factor determining its macroscopic properties. numberanalytics.combham.ac.uk In the polymerization of this compound, the (R) configuration of the chiral center on the side chain is the primary tool for controlling the stereostructure of the final polymer.

The most significant aspect of stereocontrol in polyisocyanates is the induction of a preferred helical conformation in the main chain. acs.org The chiral side chains of the monomer units perturb the conformational equilibrium between the left-handed (M) and right-handed (P) helical states of the polymer backbone, causing one to be energetically favored. acs.org This results in a polymer solution with high optical activity, which can be measured using circular dichroism (CD) spectroscopy.

The degree of stereocontrol is exceptionally high. In copolymers of chiral and achiral isocyanates, a very small mole fraction of the chiral monomer can induce a dramatic, disproportionate increase in the optical activity of the entire polymer chain. acs.org This cooperative effect demonstrates a highly efficient transfer of chirality from the molecular level (the stereocenter) to the macromolecular level (the helical polymer). rit.edu This control over the three-dimensional structure is fundamental to developing advanced materials, such as chiral stationary phases for chromatography or stimuli-responsive materials. researchgate.netbham.ac.uk

Transition Metal-Catalyzed Transformations of this compound

The isocyanate functional group in this compound serves as a versatile building block in organic synthesis, particularly in transition metal-catalyzed reactions. These transformations offer efficient and atom-economical pathways to construct complex nitrogen-containing heterocycles and other valuable organic molecules. researchgate.net The reactivity of the isocyanate is largely dictated by its high electrophilicity and its ability to undergo insertion, cyclization, and coupling reactions.

Transition metal catalysts, notably those based on palladium, rhodium, and rhenium, have been extensively used to mediate the reactions of isocyanates. researchgate.netresearchgate.net While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established catalytic cycles involving other isocyanates.

A general mechanism for transition metal-catalyzed cyclization of isocyanates often involves the activation of a C-H bond by the metal center, followed by the insertion of the isocyanate group. researchgate.net For instance, in a hypothetical reaction, a rhodium(III) catalyst could facilitate the amidation of an acetophenone (B1666503) O-methyl oxime with this compound. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another important class of transformations for isocyanates. mdpi.comillinois.edumdpi.com In a potential application, this compound could be coupled with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to more complex molecular architectures. mdpi.commdpi.com The general mechanism for such a reaction involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

The following table summarizes potential transition metal-catalyzed transformations involving this compound, based on known isocyanate chemistry.

Reaction Type Catalyst Potential Substrate Potential Product
C-H Activation/CyclizationRh(III)Acetophenone O-methyl oximeN-substituted amide
Cross-CouplingPd(0)Arylboronic acidN-Aryl substituted urea derivative
AnnulationRh2(OAc)42-Aroyl-substituted NH-pyrrolePyrrolo[1,2-c] researchgate.netrsc.orgoxazin-1-one derivative

Computational Chemistry and Mechanistic Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms of isocyanates. researchgate.netimist.ma Although specific computational studies on this compound are limited, the principles and methodologies can be applied to understand its reactivity. These studies can offer insights into the structures of intermediates and transition states, as well as the energy landscapes of reaction pathways.

Quantum mechanical calculations are instrumental in characterizing the geometry and electronic structure of fleeting intermediates and high-energy transition states that are often difficult to observe experimentally. For the reactions of this compound, DFT calculations could be employed to model the interaction of the isocyanate group with a transition metal catalyst.

For example, in a palladium-catalyzed cross-coupling reaction, DFT could be used to model the oxidative addition of an aryl halide to the Pd(0) catalyst, the subsequent coordination of the isocyanate, and the final reductive elimination step that forms the product. mdpi.com The calculated energies of these species would help to determine the rate-determining step of the catalytic cycle.

Similarly, in a rhodium-catalyzed C-H activation/cyclization, computational modeling could identify the key intermediates, such as the rhodacycle formed after C-H activation, and the transition state for the migratory insertion of the isocyanate into the rhodium-carbon bond. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This energy profile provides crucial information about the reaction's feasibility and selectivity.

For instance, a DFT study could compare the energy barriers for different possible reaction pathways in the transformation of this compound. This would allow for the prediction of the major product under a given set of conditions. The regioselectivity and stereoselectivity of reactions involving this chiral isocyanate could also be rationalized by comparing the activation energies of the transition states leading to different isomers.

The following table presents hypothetical relative free energies for a transition metal-catalyzed reaction of this compound, illustrating how computational data can be used to understand reaction pathways.

Species Description Relative Free Energy (kcal/mol)
ReactantsThis compound + Catalyst + Substrate0.0
Intermediate 1Oxidative addition complex-5.2
Transition State 1Isocyanate insertion+15.8
Intermediate 2Post-insertion complex-12.4
Transition State 2Reductive elimination+10.1
ProductsProduct + Catalyst-25.6

Applications in Asymmetric Organic Synthesis and Complex Molecule Construction

Methyl (2R)-2-Isocyanato-3-methylbutanoate as a Chiral Synthon for Architecting Complex Molecules

The inherent chirality and bifunctionality (ester and isocyanate groups) of this compound make it a powerful tool for asymmetric synthesis. researchgate.netmdpi.com The isocyanate moiety is a highly electrophilic functional group that readily reacts with a wide array of nucleophiles, while the stereocenter derived from L-valine allows for the transfer of chirality into the target molecule. This combination enables chemists to construct intricate molecular frameworks with precise control over the three-dimensional arrangement of atoms.

The electrophilic nature of the isocyanate group is particularly useful in cyclization reactions to form stereodefined heterocyclic systems. When reacted with bifunctional nucleophiles, this compound can lead to the formation of important heterocyclic scaffolds.

Oxazolidinones: Reaction with a chiral amino alcohol would result in the formation of a urea (B33335) linkage, followed by intramolecular cyclization via the ester and alcohol groups to yield a chiral oxazolidinone. These structures are core components of several biologically active compounds.

Imidazolidinones: In a similar fashion, reaction with a diamine can lead to the synthesis of imidazolidinones. nih.gov The isocyanate reacts with one amine, and the resulting urea can undergo cyclization. These heterocyclic systems are prevalent in medicinal chemistry and are used as chiral derivatization reagents. nih.gov The synthesis of cyclic ureas from isocyanates is a well-established transformation in organic chemistry. semanticscholar.org

Table 1: Synthesis of Heterocycles from Isocyanate Precursors

Nucleophile Resulting Heterocycle Significance
Amino Alcohols Oxazolidinones Core motifs in pharmaceuticals
Diamines Imidazolidinones Found in bioactive molecules, used as chiral reagents nih.gov
Amino Thiols Thiazolidinones Important scaffolds in medicinal chemistry

The functional groups within this compound can be chemically modified to produce other valuable chiral building blocks, such as chiral amines and alcohols. nih.gov

Chiral Amino Alcohols: A common strategy involves the reduction of the ester functionality. For instance, using a reducing agent like lithium aluminium hydride would reduce the methyl ester to a primary alcohol, yielding a chiral isocyanato alcohol. Subsequent hydrolysis or trapping of the isocyanate group can provide access to a variety of chiral 1,2-amino alcohol derivatives. nih.gov These motifs are crucial in many pharmaceutical compounds. nih.gov

Chiral Amines: The isocyanate group can be hydrolyzed under controlled conditions to yield a primary amine. This transformation provides access to the chiral amine corresponding to valine methyl ester. Further chemical manipulations can then be performed on the ester group.

The primary application of isocyanates in organic synthesis is the formation of carbamate (B1207046) and urea linkages, which are fundamental components of peptides, polymers, and pharmaceutical agents. semanticscholar.org The reaction of the isocyanate group with nucleophiles proceeds with retention of configuration at the adjacent stereocenter.

Carbamate Formation: The reaction of this compound with an alcohol results in the formation of a carbamate linkage. This reaction is highly efficient and allows for the stereoselective coupling of the valine-derived fragment to alcohol-containing molecules.

Urea Formation: Similarly, reaction with primary or secondary amines yields chiral urea derivatives. organic-chemistry.org This transformation is widely used in the synthesis of biologically active molecules and complex natural products. The formation of ureas from isocyanates is a robust and high-yielding process. researchgate.netunibo.it

Table 2: Stereoselective Reactions of the Isocyanate Group

Nucleophile Linkage Formed Product Class
Alcohols (R'-OH) Carbamate Chiral Carbamate Derivatives
Amines (R'-NH₂) Urea Chiral Urea Derivatives organic-chemistry.org
Water (H₂O) Carbamic Acid (unstable) -> Amine Chiral Amines

Derivatization for Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Beyond its role as a direct building block, this compound is a precursor for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The development of novel chiral ligands is a cornerstone of modern synthetic chemistry, enabling the enantioselective synthesis of a vast range of molecules. researchgate.netrsc.org

The isocyanate functionality serves as a convenient anchor point for attaching the chiral valine scaffold to other molecular fragments that can coordinate to a metal center. By reacting the isocyanate with nucleophiles containing donor atoms such as phosphorus, nitrogen, or sulfur, a diverse library of chiral ligands can be generated. rsc.org For example, reacting the isocyanate with an aminophosphine would create a chiral P,N-ligand, a class of ligands that has proven highly effective in many catalytic reactions. researchgate.net The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation.

Chiral ligands derived from synthons like this compound are employed in a multitude of metal-catalyzed asymmetric reactions. researchgate.net When complexed with a transition metal (e.g., rhodium, palladium, iridium, or ruthenium), the ligand creates a chiral environment that forces the reaction to proceed stereoselectively, yielding one enantiomer of the product in excess.

Asymmetric Hydrogenation: Ligands of this type can be used in the asymmetric hydrogenation of prochiral olefins or ketones, a fundamental process for producing chiral alcohols and other reduced products.

Asymmetric Alkylation: In reactions such as asymmetric allylic alkylation, these ligands can control the stereochemical outcome of C-C bond formation, a critical step in the synthesis of complex molecules.

Table 3: Potential Catalytic Applications of Derived Chiral Ligands

Asymmetric Reaction Substrate Type Product Type
Hydrogenation Prochiral Alkenes, Ketones Chiral Alkanes, Alcohols
Alkylation Allylic Substrates, Enolates Chiral C-C Bonded Products
Hydrosilylation Ketones, Imines Chiral Alcohols, Amines
Cross-Coupling Aryl Halides, Olefins Chiral Biaryls, Alkenes

Building Block in the Total Synthesis of Natural Product Scaffolds and Analogs

Chiral isocyanates derived from amino acids are recognized as important precursors in the synthesis of peptides, azapeptides, and other peptidomimetics. orgsyn.org The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and even water. This reactivity allows for the formation of carbamates, ureas, and other functionalities, which are integral to the structures of many biologically active molecules.

In the context of natural product synthesis, compounds like this compound can be employed to introduce specific stereochemistry and build peptide-like linkages. The synthesis of complex natural products often relies on a chiral pool approach, where readily available chiral molecules are used as starting materials to control the stereochemical outcome of the synthesis. nih.gov Amino acids and their derivatives, including isocyanates, are a significant part of this chiral pool.

The general synthetic utility of amino acid ester isocyanates has been demonstrated in the creation of inhibitors for enzymes such as thermolysin and human leukocyte elastase. orgsyn.org For instance, methyl (S)-2-isocyanato-3-phenylpropanoate, an analog derived from phenylalanine, has been used as a building block for 1,2,4-triazine azapeptides. orgsyn.org This highlights the potential of these reagents to form the backbone of complex heterocyclic and peptide-based structures that can mimic or interact with biological targets. The stereocenter at the alpha-carbon of the original amino acid is crucial for the biological activity of the resulting molecules.

While direct examples of the total synthesis of a natural product employing this compound are not prominent in the literature, the established reactivity of this class of compounds makes them suitable for the late-stage modification of natural products and their analogs. organic-chemistry.org The introduction of a valine-derived moiety can influence the pharmacological properties of a lead compound, a strategy often used in medicinal chemistry to improve efficacy or selectivity. nih.gov

Development of Chiral Stationary Phases for Chromatographic Separations

A significant application of chiral isocyanates is in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). orgsyn.org CSPs are essential for the separation of enantiomers, a critical task in the pharmaceutical industry and academic research. The enantiomers of a chiral drug can have different pharmacological and toxicological profiles, making their separation and analysis imperative. nih.gov

The development of polysaccharide-based CSPs, for example, often involves the derivatization of cellulose (B213188) or amylose (B160209) with various isocyanates. nih.govnih.gov The resulting carbamate derivatives create a chiral environment on the surface of the silica (B1680970) support, allowing for the differential interaction with the enantiomers of an analyte. The choice of the isocyanate is critical for the enantioselective properties of the resulting CSP. While phenyl isocyanates are commonly used, the use of chiral isocyanates derived from amino acids can introduce additional stereospecific interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance enantiomeric recognition. mdpi.commdpi.com

The general strategy for creating such CSPs involves immobilizing a chiral selector onto a chromatographic support, often silica gel. mdpi.com Isocyanate derivatives are frequently used to either create the chiral selector itself or to act as a linker to covalently bond the selector to the support. mdpi.com For example, a chiral selector can be reacted with an isocyanate-functionalized silica gel to form a stable urea linkage.

The table below illustrates the types of interactions that contribute to chiral recognition on CSPs, which can be influenced by the structure of the isocyanate used in their preparation.

Type of Interaction Description
Hydrogen BondingInteraction between hydrogen bond donors and acceptors on the CSP and the analyte.
π-π StackingAttractive, noncovalent interactions between aromatic rings.
Dipole-Dipole InteractionsElectrostatic interactions between permanent dipoles in the CSP and the analyte.
Steric InteractionsRepulsive interactions due to the spatial arrangement of atoms, leading to a better fit for one enantiomer.

This table provides a general overview of interactions relevant to chiral chromatography.

Although specific CSPs synthesized from this compound are not detailed in the literature, the principle of using chiral isocyanates for this purpose is well-established. The valine side chain (isopropyl group) would provide a distinct steric environment that could be beneficial for the separation of certain classes of racemates. The development of novel CSPs is an ongoing area of research, and the use of a diverse range of chiral building blocks, including amino acid isocyanates, is crucial for expanding the scope of enantioseparations. nih.gov

Role in Advanced Materials Science and Polymer Chemistry Research

Synthesis of Stereoregular and Helical Poly(isocyanates) from Methyl (2R)-2-Isocyanato-3-methylbutanoate

The synthesis of stereoregular and helical poly(isocyanates) from chiral monomers like this compound is a key area of research. The rigid nature of the poly(isocyanate) backbone, arising from the planar amide linkages, combined with the steric hindrance of the side chains, forces the polymer into a helical conformation. When a chiral monomer is used, one helical sense (either left-handed or right-handed) is predominantly formed.

Anionic Polymerization Methodologies

Anionic polymerization is a powerful technique for the synthesis of well-defined poly(isocyanates) with controlled molecular weights and narrow molecular weight distributions. The living nature of this polymerization method allows for precise control over the polymer architecture. The polymerization is typically initiated by a nucleophile, such as an organometallic compound or a metal amide.

In the case of chiral isocyanates, the anionic polymerization can lead to the formation of polymers with a preferred helical screw-sense. This phenomenon, known as helix-sense-selective polymerization, is driven by the chirality of the monomer side chain. While specific studies on this compound are not extensively detailed in available literature, the principles of anionic polymerization of similar chiral isocyanates suggest that a high degree of stereocontrol can be achieved.

Table 1: Key Parameters in Anionic Polymerization of Chiral Isocyanates

ParameterDescriptionExpected Influence on Polymer Properties
Initiator The nucleophile that starts the polymerization.The choice of initiator can influence the polymerization kinetics and the degree of control over the polymer architecture. Chiral initiators can also induce a preferred helical sense in the resulting polymer.
Solvent The medium in which the polymerization is carried out.The polarity of the solvent can affect the aggregation state of the propagating species and, consequently, the stereoregularity of the polymer.
Temperature The reaction temperature.Lower temperatures are often employed to suppress side reactions, such as cyclotrimerization of the isocyanate monomer, and to enhance the living character of the polymerization.

Transition Metal-Catalyzed Polymerization Approaches

Transition metal catalysts offer an alternative and often complementary approach to the synthesis of poly(isocyanates). These catalysts can provide unique control over the polymer's stereochemistry and microstructure. Various late transition metal complexes have been explored for the polymerization of isocyanates, demonstrating the potential for high activity and selectivity.

For a monomer like this compound, transition metal catalysis could potentially lead to highly isotactic or syndiotactic polymers, depending on the catalyst system employed. The coordination of the monomer to the metal center prior to insertion into the growing polymer chain is a key step that dictates the stereochemical outcome. Research in this area is focused on designing catalysts that can achieve high levels of stereocontrol, leading to polymers with well-defined helical structures.

Incorporation into Block Copolymers and Macromolecular Architectures

The living nature of anionic polymerization makes this compound an ideal candidate for incorporation into block copolymers. By sequentially adding different monomers to a living polymer chain, well-defined block copolymers with a poly(isocyanate) segment can be synthesized. These block copolymers can self-assemble into a variety of ordered nanostructures, driven by the thermodynamic incompatibility of the different blocks. The rigid, helical nature of the poly(this compound) block would impart unique morphological characteristics to these materials.

Beyond simple block copolymers, this chiral isocyanate can be used to create more complex macromolecular architectures, such as star polymers, graft copolymers, and brush polymers. These architectures can lead to materials with novel properties and applications in areas such as drug delivery, nanotechnology, and advanced coatings.

Development of Chiral Polymers with Specific Functions (e.g., Chiroptical Materials, Separation Media)

The inherent chirality of poly(this compound) makes it a promising material for applications that rely on chiral recognition. The well-defined helical structure of the polymer can create a chiral environment that can interact selectively with other chiral molecules.

Chiroptical Materials: Polymers with a strong helical bias exhibit significant optical activity and circular dichroism. These properties make them suitable for use in chiroptical devices, such as optical switches and sensors. The specific rotation and Cotton effects of poly(this compound) would be determined by the preferred helical conformation adopted by the polymer chains.

Separation Media: The ability of chiral polymers to discriminate between enantiomers makes them highly valuable as chiral stationary phases (CSPs) for chromatography. A stationary phase based on poly(this compound) could be used for the separation of racemic mixtures, a critical process in the pharmaceutical and fine chemical industries. The efficiency of the separation would depend on the strength and selectivity of the chiral interactions between the polymer and the enantiomers of the analyte.

Post-Polymerization Functionalization of Isocyanate-Derived Polymers for Enhanced Properties

Post-polymerization modification is a versatile strategy for introducing new functionalities into a pre-existing polymer, thereby enhancing its properties or expanding its applications. While the polyamide backbone of poly(isocyanates) is generally robust, the side chains can be designed to incorporate functional groups that can be chemically modified after polymerization.

For polymers derived from this compound, the ester group in the side chain presents a potential site for post-polymerization functionalization. For instance, hydrolysis of the ester could yield a carboxylic acid group, which could then be used for further reactions, such as amidation or esterification, to attach a wide range of functional molecules. This approach allows for the synthesis of polymers with tailored properties without having to synthesize new monomers for each desired functionality.

Table 2: Potential Post-Polymerization Functionalization Reactions

ReactionReagentResulting Functional GroupPotential Application
Hydrolysis Acid or BaseCarboxylic AcidpH-responsive materials, conjugation site for biomolecules.
Aminolysis AmineAmideIntroduction of specific binding sites, alteration of solubility.
Transesterification AlcoholNew EsterTuning of physical properties, introduction of fluorescent tags.

Advanced Spectroscopic and Analytical Methodologies for Research on Methyl 2r 2 Isocyanato 3 Methylbutanoate and Its Derivatives

Infrared (IR) Spectroscopy for Real-time Reaction Monitoring and Isocyanate Functional Group Identification in Complex Mixtures

Infrared (IR) spectroscopy is an indispensable tool for studying reactions involving isocyanates. The isocyanate functional group (–N=C=O) possesses a strong and distinct absorption band that makes it easily identifiable, even in complex reaction mixtures.

The most significant feature in the IR spectrum of an isocyanate is the intense, sharp absorption peak corresponding to the asymmetric stretching vibration of the N=C=O group. remspec.com This peak typically appears in a relatively clear region of the spectrum, between 2250 and 2285 cm⁻¹. remspec.com This distinct signal allows for straightforward identification and quantification of the isocyanate.

For methyl (2R)-2-isocyanato-3-methylbutanoate, the presence of this characteristic band is a primary indicator of the compound's identity. Furthermore, the intensity of this peak is directly proportional to the concentration of the isocyanate. This relationship forms the basis for real-time reaction monitoring. researchgate.net Using techniques like fiber-optic in-situ Fourier Transform Infrared (FTIR) spectroscopy, chemists can track the progress of a reaction by observing the decrease in the isocyanate peak's intensity over time. mt.comresearchgate.net This allows for the precise determination of reaction kinetics, endpoints, and the detection of residual, unreacted isocyanate. mt.com

Table 1: Characteristic IR Absorption Frequencies for Isocyanate Group

Functional Group Vibration Mode Characteristic Wavenumber (cm⁻¹) Intensity

This real-time monitoring capability is invaluable in polymerization processes, such as the formation of polyurethanes, where the complete consumption of the isocyanate monomer is critical for product quality and safety. azom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment within Reaction Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound, offering detailed information on the carbon framework, proton environments, atom connectivity, and stereochemistry.

¹H (proton) and ¹³C NMR spectra are fundamental for the initial structural verification of the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin splitting patterns. For this compound, distinct signals would be expected for the methoxy (B1213986) (–OCH₃) protons, the proton at the chiral center (α-proton), the methine proton of the isopropyl group, and the two diastereotopic methyl groups of the isopropyl moiety. The α-proton is expected to be deshielded due to the adjacent electron-withdrawing isocyanate and ester groups.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Unique signals are expected for the carbonyl carbon of the ester, the carbon of the isocyanate group (typically around 120-130 ppm), the chiral α-carbon, the methoxy carbon, and the carbons of the isopropyl group. The number of signals confirms the carbon framework of the molecule. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on analogous structures. Actual values may vary based on solvent and experimental conditions.)

Atom Position (Structure) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1. Ester Methyl (CH₃) ~3.7 ~52
2. Ester Carbonyl (C=O) - ~170
3. Alpha Carbon (CH-NCO) ~4.0 ~59
4. Isopropyl Methine (CH) ~2.2 ~32
5. Isopropyl Methyls (CH₃)₂ ~1.0 (doublet) ~18, ~19
Chemical structure of this compound with numbered atoms for NMR correlation.
Structure of this compound with atom numbering for NMR discussion.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. longdom.orghuji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. longdom.org For this compound, a key cross-peak would be observed between the α-proton (H3) and the isopropyl methine proton (H4). Further correlations would be seen between the isopropyl methine proton (H4) and the isopropyl methyl protons (H5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. slideshare.net It allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For example, the signal for H3 will correlate with C3, H4 with C4, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. slideshare.net This is crucial for piecing together the molecular fragments. Key correlations would include the one between the methoxy protons (H1) and the ester carbonyl carbon (C2), and between the α-proton (H3) and both the ester carbonyl (C2) and the isocyanate carbon (C6).

Table 3: Expected Key 2D NMR Correlations

Experiment Correlating Nuclei Expected Observation
COSY H3 ↔ H4 Confirms connectivity of the chiral center to the isopropyl group.
COSY H4 ↔ H5 Confirms the isopropyl group structure.
HSQC H1 ↔ C1 Assigns the methoxy carbon.
HSQC H3 ↔ C3 Assigns the alpha-carbon.
HMBC H1 → C2 Connects the methyl ester group to its carbonyl.

Determining the enantiomeric excess (e.e.) is critical for any chiral compound. NMR spectroscopy, with the aid of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful method for this analysis. acs.org

The principle involves adding a chiral auxiliary agent to the NMR sample of the enantiomeric mixture. unipi.it This agent interacts with the (R) and (S) enantiomers of the analyte to form transient diastereomeric complexes. researchgate.net Since diastereomers have different physical properties, their corresponding nuclei experience slightly different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum (often the ¹H NMR spectrum). researchgate.net

For this compound, adding a chiral solvating agent like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol would result in two distinct sets of signals for a racemic mixture, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The enantiomeric excess can then be calculated accurately by integrating the corresponding resolved peaks. nih.gov The choice of CSA is crucial and often requires screening to find one that produces sufficient separation of signals. unipi.it

Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or time-of-flight (TOF) analysis, provides a highly accurate mass measurement of the molecular ion. researchgate.net This "exact mass" allows for the unambiguous determination of the compound's elemental formula.

For this compound, the molecular formula is C₇H₁₁NO₃. HRMS can distinguish this from other combinations of atoms that might have the same nominal mass. Analysis of the fragmentation pattern can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the methoxy group (•OCH₃), the entire methoxycarbonyl group (•COOCH₃), or the isocyanate group (•NCO). These fragmentation patterns help to confirm the connectivity established by NMR. sigmaaldrich.com

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₁₁NO₃
Nominal Mass 157 amu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound and its derivatives. By subjecting a selected precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing a veritable fingerprint of the molecule's structure. nih.gov The analysis of these fragments allows for the confirmation of the molecular structure and the identification of unknown derivatives formed during a reaction.

The fragmentation of this compound under positive-ion electron ionization or electrospray ionization would be expected to proceed through several predictable pathways based on the functional groups present. The primary fragmentation points are the ester and isocyanate moieties, as well as the isopropyl side chain.

A plausible fragmentation pathway for the molecular ion [M]+• or the protonated molecule [M+H]+ would involve:

Loss of the methoxy group (-OCH3): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

Loss of the carbomethoxy group (-COOCH3): Cleavage of the ester group as a whole.

Cleavage of the isocyanate group (-NCO): This can occur as a neutral loss or as a charged fragment.

Loss of the isopropyl group (-CH(CH3)2): Fragmentation of the valine side chain, often observed in amino acid derivatives.

McLafferty rearrangement: If applicable, this could lead to the elimination of a neutral alkene molecule.

These fragmentation pathways provide critical information for identifying the compound in complex mixtures and for characterizing the structure of its reaction products. By comparing the MS/MS spectra of reactants and products, researchers can map the chemical transformations that have occurred. core.ac.uk

Table 1: Predicted MS/MS Fragmentation of this compound (C7H11NO3, Molecular Weight: 157.17 g/mol)

Precursor Ion (m/z) Proposed Fragment Ion Fragment Structure Loss Predicted Fragment (m/z)
158 [M+H]+ Acylium ion [C6H8NO2]+ CH3OH 126
158 [M+H]+ Isopropyl cation loss [C4H4NO3]+ C3H7 115
158 [M+H]+ Isocyanate loss [C6H12O2]+ NCO 116
158 [M+H]+ Methoxycarbonyl loss [C5H8N]+ COOCH3 98
157 [M]+• Methoxy radical loss [C6H8NO2]+ •OCH3 126
157 [M]+• Isopropyl radical loss [C4H4NO3]+ •C3H7 114

Chiroptical Spectroscopy for Stereochemical Confirmation and Conformational Studies

Chiroptical techniques are fundamental for verifying the stereochemical integrity and investigating the three-dimensional structure of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation (OR) Measurement for Chiral Purity Assessment

Optical rotation measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. It is a rapid and non-destructive method for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample. For a newly synthesized batch of this compound, the specific rotation, [α]D, is measured under standard conditions (specific temperature, wavelength, solvent, and concentration).

This experimentally determined value is then compared to the value of a known enantiomerically pure standard. A lower absolute value would indicate the presence of the (2S) enantiomer, suggesting racemization may have occurred during synthesis or purification. The Clough, Lutz, and Jirgensons (CLJ) rule, often applied to amino acids, notes that the optical rotation of L-amino acids (S-configuration) becomes more positive upon acidification, which can be a useful, though indirect, correlational tool. researchgate.net While a specific literature value for the optical rotation of this compound is not widely reported, it would be expected to be a distinct value derived from its parent compound, L-valine methyl ester.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment and Conformational Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov This technique provides detailed information about the stereochemistry of the molecule and is a powerful tool for unambiguously assigning the absolute configuration (R/S). nih.gov

The process involves measuring the experimental ECD spectrum of the compound and comparing it to a theoretically calculated spectrum. researchgate.net The theoretical spectrum is generated using quantum mechanical calculations, often with time-dependent density functional theory (TD-DFT), for a specific enantiomer (e.g., the (2R) configuration). nih.gov A match between the signs and shapes of the major Cotton effects in the experimental and theoretical spectra confirms the absolute configuration. researchgate.net

For this compound, the key chromophores contributing to the ECD spectrum are the isocyanate group (-N=C=O) and the ester carbonyl group (C=O). The spatial arrangement of these groups around the chiral center dictates the resulting ECD spectrum, making it highly sensitive to both the absolute configuration and the molecule's preferred solution-state conformation. nih.gov

Chromatographic Techniques for Separation, Purity, and Reaction Monitoring in Research

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of this compound and its derivatives from complex mixtures.

Gas Chromatography (GC) and GC-MS for Volatile Product Analysis and Reaction Progress

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Purity and Reaction Monitoring: A standard non-polar or mid-polarity column (e.g., polydimethylsiloxane (B3030410) or phenyl-substituted polysiloxane) can be used to assess the purity of a sample or to monitor the progress of a reaction by tracking the disappearance of the reactant and the appearance of products over time. jmchemsci.com

Structural Confirmation: When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra for each separated component, allowing for definitive structural confirmation. nih.gov The electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. nist.gov

Chiral Analysis: To separate the (2R) and (2S) enantiomers, a chiral stationary phase (CSP) is required. Cyclodextrin-based chiral columns are commonly used for this purpose, enabling the determination of enantiomeric excess.

Table 2: Representative GC Conditions for Analysis of Methyl Ester Derivatives

Parameter Condition Purpose
Instrument Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) Quantification and/or Identification
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film) General Purity Analysis
Cyclodextrin-based chiral column (e.g., Beta DEX™) Enantiomeric Separation
Injector Temp. 250 °C Volatilization of the sample
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min Separation of components by boiling point
Carrier Gas Helium, constant flow of 1 mL/min Mobile Phase
Detector Temp. 280 °C (FID) or MS Transfer Line at 280 °C Detection of eluted components

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Product Analysis and Purity Profiling

High-performance liquid chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. researchgate.net It is particularly useful for analyzing the derivatives of this compound that may be formed in reactions, such as ureas or carbamates.

Purity Profiling: Reversed-phase HPLC, typically using a C18 stationary phase with a mobile phase of acetonitrile (B52724) and water, is the most common mode for assessing the purity of the compound and its derivatives. epa.gov A UV detector is effective as the ester and isocyanate functionalities, or derivatives thereof, possess chromophores.

Chiral Separation: The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). csfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a wide range of chiral compounds. chromatographyonline.com The separation can be performed in either normal-phase mode (using eluents like hexane (B92381)/isopropanol) or reversed-phase mode. chromatographyonline.com The choice of mobile phase and CSP is critical for achieving optimal resolution between the (2R) and (2S) enantiomers. chiralpedia.com

Table 3: Typical HPLC Conditions for Chiral and Non-Chiral Analysis

Parameter Chiral Separation (Normal Phase) Purity Profiling (Reversed Phase)
Instrument HPLC with UV Detector HPLC with UV/Vis or Diode Array Detector
Column Chiral Stationary Phase (e.g., Chiralcel OD-H) C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) Acetonitrile / Water (gradient elution)
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temp. 25 °C 30 °C
Detection UV at 220 nm UV at 220 nm

Chiral HPLC for Enantiomeric Purity and Resolution Studies

Chiral High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for the separation and quantification of enantiomers, making it an essential tool for assessing the enantiomeric purity of this compound and its derivatives. Due to the high reactivity of the isocyanate group, direct analysis is often challenging. Therefore, a common and effective strategy involves the derivatization of the isocyanate with a chiral or achiral alcohol or amine to form stable urethane (B1682113) or urea (B33335) derivatives, respectively. These derivatives can then be resolved on a suitable chiral stationary phase (CSP).

The success of the enantiomeric separation is highly dependent on the choice of the CSP, the mobile phase composition, and the nature of the derivative. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely employed for the resolution of a broad range of chiral compounds, including amino acid derivatives. yakhak.orgresearchgate.net

Research Findings:

Studies on the enantiomeric resolution of derivatives of related amino acid esters, such as those from valine, have demonstrated the efficacy of various approaches. For instance, N-fluorenylmethoxycarbonyl (FMOC) derivatives of amino acid methyl esters, including valine methyl ester, have been successfully resolved on amylose-derived CSPs. researchgate.net Another effective strategy involves derivatization with fluorogenic agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which not only facilitates chiral recognition on polysaccharide phenylcarbamate CSPs but also enhances detection sensitivity, particularly with fluorescence detectors. yakhak.orgresearchgate.net Similarly, derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol has been used to separate D- and L-valine, indicating a viable pathway for analyzing the stereochemical integrity of the parent isocyanate after conversion to a suitable derivative. rsc.org

The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as 2-propanol or ethanol, is optimized to achieve the best balance between resolution and analysis time. The elution order of the enantiomers can sometimes be reversed by simply changing the specific chiral stationary phase, which is a valuable tool for trace enantiomer analysis. chromatographytoday.com

The following interactive table summarizes representative conditions reported for the chiral HPLC separation of valine derivatives, which serve as a model for the analysis of derivatives of this compound.

DerivativeChiral Stationary Phase (CSP)Mobile PhaseDetectionReference
N-FMOC-Valine Methyl EsterAmylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)Hexane/2-Propanol with 0.1% Trifluoroacetic Acid (TFA)UV researchgate.net
N-NBD-Leucine Ethyl Ester*Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-1)Hexane/2-Propanol (80:20, v/v)Fluorescence researchgate.net
OPA/Chiral Thiol-ValineCellulose tris(3,5-dimethylphenylcarbamate) Reversed Phase (e.g., Chiralcel OD-3R)Aqueous Buffer/AcetonitrileUV rsc.org

*Data for Leucine (B10760876) Ethyl Ester derivative is presented as a close structural and chemical analogue to Valine derivatives.

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For the derivatives of this compound, which can be converted into stable, crystalline solids (e.g., urethanes, ureas, or other N-acyl derivatives), this technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the internal arrangement of atoms. By analyzing this pattern, a detailed electron density map can be generated, from which the molecular structure is elucidated.

Research Findings:

The data obtained from an X-ray crystallographic analysis are extensive and include the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and can influence the material's physical properties.

The table below presents an example of crystallographic data for a related valine derivative, illustrating the detailed structural information that can be obtained through X-ray analysis.

ParameterValue for N-acetyl-L-valineReference
Chemical FormulaC₇H₁₃NO₃ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁ nih.gov
Unit Cell Dimensionsa = 5.86 Å, b = 13.04 Å, c = 5.83 Å, β = 111.9° nih.gov
Volume413 ų nih.gov
Z (Molecules per unit cell)2 nih.gov

This level of structural detail is invaluable for conformational analysis and for validating the stereochemical outcome of synthetic procedures involving this compound.

Theoretical and Computational Chemistry Approaches in the Study of Methyl 2r 2 Isocyanato 3 Methylbutanoate

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. nii.ac.jp It offers a favorable balance between accuracy and computational cost, making it a cornerstone for studying organic molecules. nii.ac.jpnih.gov

For methyl (2R)-2-isocyanato-3-methylbutanoate, DFT calculations are instrumental in determining its most stable three-dimensional structure. The process begins with a geometry optimization, where the algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation (a global minimum on the potential energy surface). This provides precise data on the molecule's shape, including the orientation of the isocyanate group relative to the chiral center and the ester moiety.

Once the geometry is optimized, DFT is used to analyze the electronic structure. Key properties derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. pmf.unsa.ba A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map. The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show a high positive charge on the carbonyl carbon of the isocyanate group, identifying it as the primary site for nucleophilic attack. researchgate.netnih.gov This information is crucial for predicting how the molecule will react with other chemical species. pmf.unsa.ba

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: Data are representative examples based on DFT calculations for similar organic molecules.)

PropertyCalculated ValueSignificance
Total Energy (Hartree)-514.78Indicates the overall stability of the optimized geometry.
HOMO Energy (eV)-7.52Relates to the molecule's ability to donate electrons.
LUMO Energy (eV)-0.89Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)6.63Correlates with chemical reactivity and stability.
Dipole Moment (Debye)2.85Indicates the overall polarity of the molecule.

Ab Initio and Semi-Empirical Methods for Mechanistic Investigations

Investigating the step-by-step process of a chemical reaction, or its mechanism, is a central goal of computational chemistry. Ab initio and semi-empirical methods are two primary approaches used for these studies.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parametrization, relying only on fundamental physical constants. libretexts.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer high accuracy but are computationally very demanding. nii.ac.jp They are often used to study the mechanisms of reactions involving isocyanates, such as their cycloadditions or reactions with alcohols to form urethanes. rsc.orgkuleuven.bemdpi.com For this compound, ab initio calculations could be used to model its reaction with a nucleophile. By mapping the potential energy surface, chemists can identify the transition state—the highest energy point along the reaction pathway—and calculate the activation energy, which determines the reaction rate. nih.gov

Semi-empirical methods, on the other hand, simplify the calculations by incorporating parameters derived from experimental data. numberanalytics.com Methods like AM1, PM3, and PM7 are much faster than ab initio or DFT methods, making them suitable for studying large molecules or for performing initial explorations of complex reaction pathways. numberanalytics.comnih.gov While less accurate, they can provide valuable qualitative insights into reaction mechanisms. rsc.orgumich.edu For a molecule like this compound, semi-empirical methods could be used for high-throughput screening of potential reaction pathways or to model its behavior in larger systems where higher-level methods would be computationally prohibitive. arxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics methods typically focus on single, static molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy and forces between them. tandfonline.com This allows for the exploration of a molecule's flexibility and its interactions with its environment. nih.gov

This compound is a flexible molecule with several rotatable bonds. MD simulations can reveal its conformational landscape by simulating its motion and identifying the most frequently adopted shapes (conformers) in a given environment, such as in a solvent or in the liquid state. rsc.orgnih.gov This provides a dynamic picture of the molecule's structure that goes beyond the static, minimum-energy geometry obtained from DFT. tandfonline.com

MD is also exceptionally useful for studying intermolecular interactions. dovepress.com By simulating the target molecule along with solvent molecules or other reactants, one can analyze how they interact. For example, an MD simulation could model how solvent molecules arrange themselves around the ester and isocyanate groups, or how another reactant molecule approaches the electrophilic carbon of the isocyanate. These simulations provide insights into solvation effects and the initial steps of a chemical reaction. nih.govnih.gov

Chemoinformatics and Database Mining for Reaction Discovery and Optimization

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems. A key application is in the area of reaction discovery and synthesis planning. numberanalytics.com This field leverages vast databases of known chemical reactions to predict new synthetic pathways. vander-lingen.nlucla.edu

Machine learning models, trained on large reaction datasets like the Open Reaction Database, can predict the likely outcome of a proposed reaction, including potential byproducts and optimal reaction conditions. ucla.eduresearchgate.net These tools can assess the feasibility of different synthetic strategies for this compound before any experiments are conducted, saving time and resources. Furthermore, text mining algorithms can be employed to extract reaction information from scientific literature and patents, continuously expanding the knowledge base for these predictive models. arxiv.orgaclanthology.org

Quantum Chemical Calculations for Isomer Stability and Spectroscopic Property Prediction

Quantum chemical calculations are essential for comparing the relative stability of different isomers and for predicting spectroscopic data that can be used to identify and characterize molecules experimentally.

Isomers are molecules that have the same chemical formula but different arrangements of atoms. A computational study can determine the relative energies of various structural or stereoisomers of this compound. nih.gov For example, calculations could compare the stability of the (2R) enantiomer with its (2S) counterpart or with other structural isomers. By calculating the Gibbs free energy of each isomer, their relative populations at thermal equilibrium can be predicted, which is crucial for understanding product distributions in a synthesis. researchgate.netacs.org

One of the most powerful applications of quantum chemistry is the prediction of spectroscopic properties. researchgate.net Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. acs.org Similarly, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. mdpi.comnih.gov By comparing the calculated spectra with experimental data, chemists can confirm the structure and purity of a synthesized compound. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical analysis. rsc.orgrug.nl

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: Predicted data are representative examples based on quantum chemical calculations for analogous functional groups. Experimental data is hypothetical.)

Spectroscopic FeaturePredicted Value (DFT)Hypothetical Experimental Value
IR Stretch: Isocyanate (-N=C=O)2265 cm-12270 cm-1
IR Stretch: Ester (C=O)1740 cm-11745 cm-1
13C NMR: Isocyanate Carbon123.5 ppm124.1 ppm
13C NMR: Ester Carbonyl172.1 ppm172.8 ppm
1H NMR: CH-NCO4.15 ppm4.20 ppm

Future Research Trajectories and Emerging Opportunities in the Chemistry of Methyl 2r 2 Isocyanato 3 Methylbutanoate

Development of Highly Sustainable and Atom-Economical Synthetic Methods

The pursuit of green chemistry principles is reshaping the synthesis of isocyanates, moving away from hazardous reagents like phosgene (B1210022). Future research will prioritize the development of sustainable methods for producing methyl (2R)-2-isocyanato-3-methylbutanoate that are both environmentally benign and atom-economical. rsc.org Atom economy is a core concept in green synthesis, focusing on maximizing the incorporation of atoms from starting materials into the final product, thereby minimizing waste. jocpr.com

Key research directions include:

Non-Phosgene Routes: Exploring alternatives to traditional phosgenation is paramount. Methods like the Curtius, Hoffman, and Lossen rearrangements are established but can be further optimized. beilstein-journals.org The Staudinger-Aza-Wittig reaction, which can utilize carbon dioxide as a C1 source to react with iminophosphoranes, presents a particularly promising and greener pathway to isocyanates. rsc.orgbeilstein-journals.org

Catalytic Carbonylation: Developing catalytic processes, such as the carbonylation of nitro compounds or amines, offers a more efficient and selective route. beilstein-journals.org These methods reduce the need for stoichiometric reagents and often proceed under milder conditions.

Maximizing Atom Economy: Designing synthetic pathways that inherently generate less waste is a primary goal. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing the majority of the atoms from the starting materials, exemplify this principle. rsc.org Adapting MCRs for the synthesis of chiral isocyanates or their immediate downstream products would represent a significant advance in sustainability.

Synthetic StrategyKey FeaturesSustainability Aspect
Staudinger-Aza-Wittig Utilizes an azide (B81097) and CO2 with an iminophosphorane intermediate. rsc.orgbeilstein-journals.orgAvoids phosgene; utilizes CO2 as a renewable C1 feedstock. rsc.org
Catalytic Carbonylation Direct introduction of a carbonyl group using catalysts. beilstein-journals.orgHigh atom economy; reduces stoichiometric waste.
Multicomponent Reactions Three or more reactants combine in a single operation. rsc.orgReduces purification steps, solvent use, and improves overall yield and atom economy. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Reactivity

Catalysis is central to unlocking the full potential of chiral isocyanates. Future research will focus on discovering and designing novel catalytic systems that offer superior control over reactivity and stereoselectivity.

Enantioselective Catalysis: While the chirality of this compound is predetermined by its precursor, novel catalysts are crucial for its subsequent reactions. For instance, in cycloaddition reactions, chiral catalysts can control the formation of new stereocenters with high diastereoselectivity. chim.it The development of C2-symmetric bis(amidine) catalysts has shown promise in controlling cyclization reactions involving isocyanates to form chiral cyclic ureas. acs.orgnih.gov

Organocatalysis: Metal-free organocatalysis presents a sustainable alternative to traditional metal-based catalysts, avoiding issues of toxicity and cost. acs.org Research into bifunctional organocatalysts that can activate both the isocyanate and the reaction partner simultaneously could lead to new, highly efficient transformations.

Transition-Metal Catalysis: Palladium-catalyzed reactions have been shown to be effective in forming allylic isocyanates and in [3+2] cycloadditions with isocyanates to create spirocyclic γ-lactams. researchgate.net Future work will likely involve exploring other transition metals and designing new ligand systems to fine-tune reactivity and expand the scope of possible transformations. rsc.org For example, biphenol-linked bimetallic Co(III) complexes have proven highly efficient in the asymmetric copolymerization of epoxides and isocyanates. nih.govresearchgate.net

Integration into Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The translation of synthetic methods from the laboratory to industrial scale requires safe, efficient, and scalable processes. Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing for isocyanate synthesis. mdpi.com

Microreactors provide superior control over reaction parameters due to their high surface-to-volume ratios, which enables efficient heat and mass transfer. damray.comresearchgate.net This enhanced control is particularly valuable for managing highly reactive or hazardous intermediates, such as the acyl azides involved in the Curtius rearrangement, a common route to isocyanates. google.com

Future opportunities in this area include:

On-Demand Generation: Using microreactors to generate this compound for immediate consumption in a subsequent reaction step. flinders.edu.au This approach enhances safety by avoiding the accumulation of hazardous materials and can improve product purity by minimizing degradation.

Process Intensification: Packed-bed microreactors containing solid-supported catalysts can combine reaction and catalysis in a single, continuous stream, leading to highly efficient and sustainable processes. rsc.orgmdpi.com

Automated Optimization: Integrating microreactor platforms with automated systems and machine learning algorithms can accelerate the optimization of reaction conditions (temperature, pressure, flow rate, stoichiometry) for synthesizing and utilizing chiral isocyanates. mdpi.com A patent has already described a continuous flow process for producing isocyanates via a Curtius rearrangement, highlighting the industrial interest in this technology. google.com

TechnologyAdvantage for Isocyanate SynthesisResearch Focus
Flow Chemistry Enhanced safety, precise control of reaction time and temperature, easier scalability. nih.govMulti-step synthesis in continuous flow; integration of in-line purification. flinders.edu.au
Microreactors Superior heat/mass transfer, safe handling of hazardous intermediates, process intensification. damray.commdpi.comDevelopment of novel reactor designs; use of packed-bed catalytic reactors. rsc.orgmdpi.com
Automated Platforms Rapid optimization of reaction conditions, high-throughput screening. mdpi.comIntegration with machine intelligence for accelerated discovery of new reactions and processes. mdpi.com

Discovery of New Reaction Pathways and Transformation Capabilities

The isocyanate functional group is highly electrophilic and participates in a wide range of chemical reactions, most commonly with nucleophiles like alcohols and amines. A key future direction is the discovery of novel, non-canonical reaction pathways for this compound.

Research will likely focus on:

Cycloaddition Reactions: Expanding the scope of [n+m] cycloadditions beyond known examples. While [3+2] cycloadditions are known, exploring reactions with different partners to create novel five-, six-, or seven-membered heterocyclic rings is a promising avenue. chim.itresearchgate.net

Radical Reactions: Investigating the reactivity of the isocyanate group under radical conditions to forge new carbon-carbon or carbon-heteroatom bonds in ways that are complementary to traditional polar reactions.

Insertion Reactions: Exploring catalytic insertion reactions of the isocyanate into C-H bonds or other sigma bonds, which would represent a highly atom-economical method for functionalizing molecules.

Tandem Reactions: Designing cascade reactions where the initial reaction of the isocyanate triggers a sequence of subsequent transformations, allowing for the rapid construction of molecular complexity from a simple chiral starting material. researchgate.net

Design of Advanced Functional Materials Based on Chiral Isocyanates

The stereochemical purity of this compound makes it an ideal monomer for the synthesis of advanced functional materials where chirality dictates macroscopic properties. wiley-vch.deresearchgate.net

Chiral Polymers and Polyurethanes: The most direct application is in the synthesis of chiral polyurethanes. nih.gov The regular, repeating stereochemistry imparted by the monomer can lead to polymers with unique properties, such as the ability to self-assemble into helical superstructures or to recognize other chiral molecules. scispace.commdpi.com While many polyurethane applications result in fully reacted polymers with no free isocyanate groups, the initial choice of a chiral isocyanate monomer is critical for the final material's properties. industrialchemicals.gov.au

Supramolecular Assemblies: The carbamate (B1207046) linkage formed from the reaction of the isocyanate can act as a hydrogen-bonding motif. This allows for the design of smaller molecules that can self-assemble into larger, ordered supramolecular structures like gels, liquid crystals, or nanofibers. mdpi.com The inherent chirality of the building block can be transferred to the supramolecular level, creating materials with chiroptical or catalytic properties.

Chiral Surfaces and Stationary Phases: Grafting molecules derived from this compound onto solid supports (e.g., silica) can create chiral surfaces. These materials are highly valuable for enantioselective separation (chiral chromatography) or as heterogeneous asymmetric catalysts.

Interdisciplinary Applications at the Interface of Organic Chemistry and Emerging Technologies (e.g., Nanotechnology, not life sciences directly)

The intersection of the molecular precision of organic chemistry with the field of nanotechnology opens up exciting new possibilities for chiral isocyanates.

Nano-engineered Materials: DNA has been used as a chiral template for the construction of nano-engineered materials. mdpi.com Similarly, molecules derived from this compound could be used as building blocks for the bottom-up synthesis of chiral nanostructures. Their ability to form predictable secondary structures through hydrogen bonding makes them ideal candidates for directing the assembly of nanoscale objects.

Chiral Plasmonics: Attaching chiral organic molecules to the surface of metallic nanoparticles (e.g., gold or silver) can induce chiroptical effects, such as circular dichroism, in the plasmon resonance of the nanoparticle. This emerging field of chiral plasmonics could lead to the development of highly sensitive sensors for detecting other chiral molecules or for applications in nonlinear optics.

Molecular Machines: The controlled synthesis of complex, stereochemically defined molecules is a prerequisite for creating molecular-level machines. The reactive handle and rigid stereochemistry of this chiral isocyanate make it a candidate for incorporation into more complex systems that can perform specific functions in response to external stimuli.

Q & A

Q. Basic

  • 1H-NMR : Key signals include the isocyanate proton (δ ~3.5–4.0 ppm, split by coupling with adjacent stereogenic centers) and methyl ester protons (singlet at δ ~3.7 ppm) .
  • IR Spectroscopy : A sharp peak at ~2250 cm⁻¹ confirms the isocyanate (-NCO) group .
  • LCMS : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural integrity .

How can researchers mitigate racemization during the synthesis of this compound, particularly under basic or nucleophilic conditions?

Advanced
Racemization at the chiral center is a key challenge. Strategies include:

  • Low-temperature reactions : Conducting steps at 0°C to reduce base-catalyzed epimerization .
  • Protecting groups : Using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amine precursor before isocyanate formation .
  • Steric hindrance : Bulky reagents (e.g., diisopropylethylamine, DIPEA) to limit nucleophilic attack on the chiral center .

What strategies resolve contradictions in reported yields or stereochemical outcomes for this compound derivatives?

Advanced
Discrepancies often arise from:

  • Reagent purity : Trace moisture degrades isocyanates; rigorously anhydrous conditions are essential .
  • Chromatographic resolution : Chiral stationary phases (e.g., Chiralpak® AD-H) can separate diastereomers missed in standard protocols .
  • Crystallography : Single-crystal X-ray analysis provides definitive stereochemical validation, as demonstrated for structurally related esters .

How should researchers optimize reaction conditions for coupling this compound with nucleophiles?

Q. Methodological

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity while stabilizing intermediates .
  • Catalysis : Triethylamine or DMAP accelerates urethane/urea formation with alcohols or amines .
  • Stoichiometry : A 1.2–1.5 molar excess of nucleophile ensures complete conversion, monitored by TLC or in situ IR .

What analytical workflows identify and quantify byproducts in this compound synthesis?

Q. Data Analysis

  • HPLC-DAD : Reverse-phase methods (e.g., C18, 0.1% TFA in water/acetonitrile) resolve hydrolyzed byproducts (e.g., methyl carbamate derivatives) .
  • GC-MS : Detects volatile impurities (e.g., residual phosgene derivatives) with electron ionization .
  • Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) quantify unreacted starting materials .

How should this compound be stored to prevent degradation?

Q. Handling

  • Moisture control : Store under inert gas (N₂/Ar) in sealed containers with molecular sieves .
  • Temperature : –20°C to slow hydrolysis; avoid prolonged exposure to ambient conditions .
  • Safety : Use fume hoods and personal protective equipment (PPE) due to isocyanate toxicity .

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